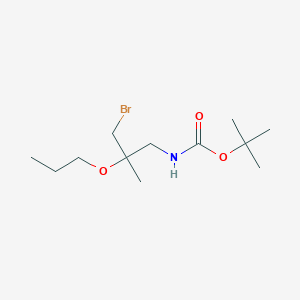![molecular formula C10H10N2O2 B13069666 Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
Imidazo[1,2-a]pyridin-2-ylmethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a core structure in many pharmaceutical drugs due to its versatile biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl acetate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions . Another method involves the use of metal-free and aqueous conditions, which promotes the cycloisomerization of N-propargylpyridiniums to yield the desired product .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods, however, may require undesirable solvents and high temperatures . Recent advancements have focused on green chemistry approaches to improve the efficiency and environmental impact of these processes .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridin-2-ylmethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Shares the core structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-a]quinoline: Known for its use in the development of pharmaceutical agents.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyridin-2-ylmethyl acetate |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3 |
Clave InChI |
HJNWYSCOXZYDRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CN2C=CC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)







![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)

